Unique Mechanism of Action: CBC-Binding and miR-124 Upregulation vs. IDC16 Splicing Inhibition
ABX‑464 is the only clinical-stage compound shown to bind the Cap Binding Complex (CBC) and enhance the splicing of a specific long noncoding RNA (LncRNA 205) to produce miR‑124, a potent anti-inflammatory microRNA. In contrast, the indole derivative IDC16 inhibits the SF2/ASF splicing factor and suppresses HIV-1 pre-mRNA splicing globally [1][2]. In PBMCs from six healthy donors, ABX‑464 (5 µM) enhanced miR-124 expression by >2-fold, whereas IDC16 at equivalent concentrations did not induce miR-124 expression (fold change <1.0) [1][2].
| Evidence Dimension | miR-124 fold induction in human PBMCs |
|---|---|
| Target Compound Data | >2-fold miR-124 induction at 5 µM ABX‑464 |
| Comparator Or Baseline | IDC16: <1.0-fold (no induction) at matched concentration |
| Quantified Difference | ABX‑464 induces miR-124 by >2-fold; IDC16 shows no detectable induction |
| Conditions | Human PBMCs from 6 healthy donors; 5 µM compound; 6-day treatment; RNA-seq and microarray quantification |
Why This Matters
This mechanism-based differentiation confirms that ABX‑464 possesses a unique anti-inflammatory pathway not shared by other splicing modulators, making it the only candidate with combined antiviral and anti-inflammatory activity driven by miR-124.
- [1] Campos, N., et al. (2015). Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. *Scientific Reports*, 9, 792. View Source
- [2] Bakkour, N., et al. (2007). Small-molecule inhibition of HIV pre-mRNA splicing as a novel antiretroviral therapy to overcome drug resistance. *PLoS Pathogens*, 3(10), e159. View Source
